3-chloro-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
Description
3-Chloro-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a structurally complex compound featuring a benzothiazole core substituted with a methyl group at position 6 and a benzamide moiety bearing a 3-chloro substituent. This compound belongs to a class of N,N-disubstituted benzamides, which are of interest due to their applications in medicinal chemistry and materials science . The benzothiazole ring system is known for its electron-deficient nature, enabling π-π stacking interactions, while the amide group contributes to hydrogen bonding and structural rigidity .
Properties
IUPAC Name |
3-chloro-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS.ClH/c1-14-8-9-17-18(12-14)26-20(22-17)24(11-5-10-23(2)3)19(25)15-6-4-7-16(21)13-15;/h4,6-9,12-13H,5,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUQYPMNZHFQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer research and antibacterial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.
Key Properties
- Molecular Weight : Approximately 350 g/mol.
- Solubility : Soluble in organic solvents; specific solubility data may vary based on formulation.
- CAS Number : Not widely reported, indicating limited commercial availability.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| MDA-MB-231 | 2.41 | Cell cycle arrest |
| MEL-8 | 1.5 | Inhibition of proliferation |
Case Study: MCF-7 Cell Line
In a study conducted by Gurram and Azam (2022), the compound demonstrated significant cytotoxic effects on the MCF-7 cell line, with an IC50 value of 0.65 µM. Flow cytometry analysis revealed that the compound effectively induced apoptosis through the activation of caspase pathways .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various strains of bacteria. The following table illustrates its effectiveness compared to standard antibiotics:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic Comparison |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Penicillin (20 µg/mL) |
| Escherichia coli | 10 µg/mL | Ampicillin (15 µg/mL) |
In vitro studies indicated that the compound exhibits strong antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming several conventional antibiotics in terms of MIC values .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
- Antibacterial Mechanism : The exact mechanism remains under investigation, but it is believed to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Bioactivity
- 6-Fluoro (): Introduces electron-withdrawing effects, which may stabilize the ring system against oxidation and improve binding affinity in hydrophobic pockets .
- Benzamide Substitution :
Physicochemical and Spectroscopic Properties
- Melting Points: Compounds with hydrochloride salts (e.g., Target, ) exhibit higher melting points (>250°C) due to ionic interactions, compared to non-salt forms (e.g., ) .
- IR/NMR Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
